(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol
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Overview
Description
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure characterized by the presence of an azido group and two hydroxyl groups on a tetrahydronaphthalene backbone. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene core, followed by the introduction of the azido group and hydroxyl groups through selective functionalization reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters, such as concentration, pressure, and temperature, is crucial to achieve consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or amines can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield naphthoquinones, while reduction of the azido group can produce amines.
Scientific Research Applications
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol involves its interaction with molecular targets such as enzymes and receptors. The azido group can participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(2R,6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid:
(6R,7R)-Bisabolone: Another compound with a similar backbone but different functional groups and properties.
Uniqueness
The uniqueness of (6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol lies in its combination of azido and hydroxyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and participate in bioorthogonal reactions makes it a valuable tool in scientific research.
Properties
CAS No. |
51926-58-0 |
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Molecular Formula |
C10H11N3O2 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
(6R,7R)-7-azido-5,6,7,8-tetrahydronaphthalene-1,6-diol |
InChI |
InChI=1S/C10H11N3O2/c11-13-12-8-5-7-6(4-10(8)15)2-1-3-9(7)14/h1-3,8,10,14-15H,4-5H2/t8-,10-/m1/s1 |
InChI Key |
JOQSEOGUUROELX-PSASIEDQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](CC2=C1C(=CC=C2)O)O)N=[N+]=[N-] |
Canonical SMILES |
C1C(C(CC2=C1C(=CC=C2)O)O)N=[N+]=[N-] |
Origin of Product |
United States |
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